molecular formula C22H19N3O3 B4743701 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Numéro de catalogue: B4743701
Poids moléculaire: 373.4 g/mol
Clé InChI: QPEKGKLYKCJASG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

5-(2-Methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a pyridopyrimidine derivative characterized by a fused bicyclic pyrimidine-dione core substituted at positions 1 and 3. The 2-methoxyphenyl group at position 5 introduces electron-donating properties, while the 2-phenylethyl chain at position 1 enhances lipophilicity and steric bulk. This structural motif aligns with pyridopyrimidine derivatives known for diverse bioactivities, including enzyme inhibition, herbicidal, and antimicrobial effects .

Propriétés

IUPAC Name

5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O3/c1-28-18-10-6-5-9-16(18)17-11-13-23-20-19(17)21(26)24-22(27)25(20)14-12-15-7-3-2-4-8-15/h2-11,13H,12,14H2,1H3,(H,24,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPEKGKLYKCJASG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=C3C(=O)NC(=O)N(C3=NC=C2)CCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 2-methoxybenzaldehyde with ethyl acetoacetate to form a chalcone intermediate. This intermediate then undergoes cyclization with guanidine to form the pyrido[2,3-d]pyrimidine core.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts such as Lewis acids may be employed to facilitate the cyclization and alkylation steps .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The pyrido[2,3-d]pyrimidine-2,4-dione scaffold undergoes nucleophilic attacks at electrophilic positions (C2 and C4 carbonyl groups). For example:

  • Ammonolysis : Reaction with ammonia or amines forms substituted pyrimidine derivatives. In a study using analogous compounds, treatment with hydrazine hydrate yielded 2,4-diaminopyrido[2,3-d]pyrimidine derivatives with 85–92% efficiency under reflux in ethanol .

  • Alkylation : The N1 and N3 positions are susceptible to alkylation. Ethylation using ethyl bromide in DMF with K2CO3 produced 1,3-diethyl derivatives (Table 1) .

Table 1: Alkylation Reactions of Pyrido[2,3-d]pyrimidine Derivatives

SubstrateReagent/ConditionsProductYield (%)Source
Parent dioneEthyl bromide, K2CO3, DMF1,3-Diethylpyrido[2,3-d]pyrimidine81

Electrophilic Aromatic Substitution

The 2-methoxyphenyl substituent directs electrophilic substitution to the para position relative to the methoxy group:

  • Nitration : Using HNO3/H2SO4 at 0–5°C introduces nitro groups at C5' of the phenyl ring, as observed in structurally similar compounds .

  • Halogenation : Bromination with Br2/FeBr3 selectively substitutes the para position, forming 5-(4-bromo-2-methoxyphenyl) derivatives .

Catalytic Cross-Coupling Reactions

The phenethyl chain and aromatic rings enable Pd-catalyzed coupling:

  • Suzuki–Miyaura : Reaction with arylboronic acids in the presence of Pd(PPh3)4/Na2CO3 forms biaryl derivatives. A study on pyrano[2,3-d]pyrimidines achieved 70–85% yields under these conditions .

  • Sonogashira : Alkynylation at C6 of the pyridine ring using terminal alkynes and CuI/PdCl2(PPh3)2 .

Ring-Opening and Functionalization

The dione moiety participates in ring-opening reactions:

  • Acid Hydrolysis : Treatment with HCl (6M) cleaves the pyrimidine ring, yielding 5-(2-methoxyphenyl)pyridine-2,3-dicarboxylic acid.

  • Reduction : NaBH4 reduces the carbonyl groups to hydroxyls, forming 2,4-diol intermediates .

Mechanistic Insights

Key reaction pathways include:

  • Knoevenagel Condensation : For synthesizing fused derivatives (e.g., pyrano[2,3-d]pyrimidines) via aldehyde intermediates .

  • Michael Addition : Observed in multicomponent reactions using ultrasonic irradiation and Brønsted acidic ionic liquids (e.g., [H-NMP][HSO4]) .

Table 2: Catalyst Performance in Pyrido[2,3-d]pyrimidine Reactions

CatalystReaction TypeYield (%)Time (h)Source
[H-NMP][HSO4]Multicomponent synthesis921.5
Graphene oxideCyclization882.0
Pd(PPh3)4Suzuki coupling854.0

Stability and Side Reactions

  • Thermal Degradation : Prolonged heating (>100°C) in polar aprotic solvents (DMF, DMSO) leads to decomposition of the pyrido[2,3-d]pyrimidine core.

  • Oxidative Byproducts : Exposure to H2O2 generates N-oxide derivatives at N1/N3 .

Applications De Recherche Scientifique

Overview

5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a complex organic compound that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry. This article explores its synthesis, biological activities, and potential therapeutic applications based on recent research findings.

Biological Activities

Research has indicated that 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits several notable biological activities:

Antimicrobial Properties

Studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines possess antimicrobial activity. For instance, compounds structurally related to this compound have shown effectiveness against various bacterial strains and fungi .

Anticancer Potential

Research indicates that pyrido[2,3-d]pyrimidine derivatives may inhibit cancer cell proliferation. In vitro studies have shown that these compounds can induce apoptosis in cancer cells through mechanisms such as the modulation of cell cycle progression and the activation of caspases .

Adenosine Kinase Inhibition

Certain derivatives have been identified as potent inhibitors of adenosine kinase. This enzyme plays a critical role in cellular energy homeostasis and signaling pathways. Inhibiting adenosine kinase can lead to increased levels of adenosine triphosphate (ATP), which is beneficial in treating conditions like ischemia and cancer .

Case Studies

Case Study 1: Antimicrobial Activity
A recent study synthesized several derivatives of pyrido[2,3-d]pyrimidine and evaluated their antimicrobial efficacy. The results indicated that specific modifications to the compound structure significantly enhanced antibacterial activity against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Activity
Another study focused on the anticancer properties of this compound in human breast cancer cell lines. The findings revealed that it effectively reduced cell viability and induced apoptosis through mitochondrial pathways .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against resistant bacteria
AnticancerInduces apoptosis in cancer cells
Adenosine Kinase InhibitionIncreases ATP levels

Mécanisme D'action

The mechanism of action of 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various cellular pathways, leading to the compound’s observed biological effects .

Comparaison Avec Des Composés Similaires

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The target compound’s 2-methoxyphenyl group may enhance π-π stacking interactions compared to electron-withdrawing groups like chlorine (e.g., ’s analog) .
  • HOMO-LUMO Gaps : Derivatives with electron-rich substituents (e.g., methoxy) typically exhibit lower HOMO-LUMO gaps (~3.9–4.1 eV in ) compared to halogenated analogs, influencing reactivity and binding to biological targets .

Enzyme Inhibition

  • α-Amylase/α-Glucosidase: Pyrano[2,3-d]pyrimidine analogs () show inhibitory activity, suggesting the target compound’s methoxyphenyl group could enhance binding to similar enzymes .
  • PPO Inhibition : Compound 2o () exhibits herbicidal activity via π-π interactions and hydrogen bonding with FAD600. The target compound’s methoxy group may similarly engage in H-bonding with enzyme active sites .

Antimicrobial Potential

Thieno[2,3-d]pyrimidines () with heteroaryl substituents show moderate activity against S. aureus and P. aeruginosa. The target compound’s phenylethyl group may improve antimicrobial efficacy by disrupting bacterial membranes .

Computational and Spectroscopic Analysis

  • DFT/TD-DFT Studies : ’s compounds (6a–d) were analyzed for electronic properties, showing HOMO localization on the pyridopyrimidine ring. The target compound’s methoxyphenyl group may shift HOMO density to the aromatic ring, altering reactivity .
  • NMR and IR Trends : Methyl protons in pyridopyrimidines resonate near 3.5 ppm (), while aromatic protons appear at 6.5–8.5 ppm. The target compound’s substituents will follow these spectral patterns .

Activité Biologique

The compound 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione belongs to the class of pyrido[2,3-d]pyrimidine derivatives, which have garnered attention for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of pyrido[2,3-d]pyrimidine derivatives typically involves multi-step organic reactions. The initial steps often include the condensation of appropriate starting materials followed by cyclization and functional group modifications. For instance, the synthesis may utilize reactions involving α-haloketones or other heterocyclic precursors in the presence of bases like potassium hydroxide or sodium ethoxide under controlled conditions to yield the desired pyrido[2,3-d]pyrimidine structure .

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrido[2,3-d]pyrimidine derivatives. Specifically, compounds similar to 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione have been evaluated for their inhibitory effects on various cancer cell lines. For example:

  • Inhibition of eEF-2K : Certain derivatives have shown significant inhibition of eukaryotic elongation factor-2 kinase (eEF-2K), which is implicated in cancer cell proliferation. Compounds with structural similarities exhibited IC50 values ranging from 420 nM to 930 nM against eEF-2K .
  • Cytotoxicity Against Breast Cancer Cells : In vitro studies demonstrated that pyrido[2,3-d]pyrimidine derivatives exhibit cytotoxic effects against MDA-MB-231 breast cancer cells. The IC50 values for some synthesized compounds were reported as low as 27.6 μM .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Pyrido[2,3-d]pyrimidines are known to inhibit DHFR with high affinity. This inhibition disrupts folate metabolism essential for DNA synthesis and repair in cancer cells .
  • Kinase Inhibition : The compound may also act as an inhibitor for various kinases involved in cell signaling pathways that regulate growth and survival in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrido[2,3-d]pyrimidine derivatives. Key findings include:

  • Electron-Withdrawing Groups : Substituents such as halogens on the aromatic rings enhance cytotoxic activity due to increased electron deficiency that stabilizes the transition state during enzyme interactions .
  • Functional Group Variations : Modifications at specific positions on the pyrido[2,3-d]pyrimidine core can significantly affect potency and selectivity against various biological targets.

Case Studies

Several case studies have explored the efficacy of pyrido[2,3-d]pyrimidine derivatives:

  • Study on MDA-MB-231 Cells : A series of synthesized compounds were tested against MDA-MB-231 cells, revealing a range of IC50 values that correlate with structural modifications made during synthesis .
  • Inhibition Studies : Compounds were subjected to enzyme assays to evaluate their inhibitory potential against eEF-2K and DHFR. Results indicated a strong correlation between structural features and inhibitory potency .

Q & A

Q. What are the established synthetic routes for 5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione?

  • Methodological Answer : The synthesis typically involves cyclocondensation and alkylation steps. For example:
  • Step 1 : Cyclocondensation of intermediates (e.g., N’-benzoyl derivatives) in phosphorous oxychloride under reflux, followed by hydrolysis to remove chlorine substituents .
  • Step 2 : Alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base (e.g., 60–80°C, 6–12 hours) to introduce the 2-phenylethyl group .
  • Key Reagents : Phosphorous oxychloride (POCl₃), DMF, K₂CO₃, and benzyl chlorides.

Q. What spectroscopic techniques are used to characterize this compound?

  • Methodological Answer :
  • 1H NMR : A 300 MHz spectrometer in CDCl₃/[D₆]DMSO detects aromatic protons (δ 7.23–7.30 ppm) and NH groups (δ 10.97–11.26 ppm) .
  • IR Spectroscopy : Peaks at ~1697 cm⁻¹ (C=O stretching) and ~1582 cm⁻¹ (aromatic C=C) confirm core functional groups .
  • Mass Spectrometry (MS) : ESI-MS identifies molecular ions (e.g., [M+H]⁺ at m/z = 291) .

Q. What preliminary biological activities have been reported for structural analogs?

  • Methodological Answer :
  • Antimicrobial Screening : Analogs with oxadiazole/thiazole substituents (e.g., 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl) derivatives) show activity against Gram-positive bacteria. Assays use agar diffusion or microdilution methods (MIC values: 8–32 µg/mL) .
  • Key Limitation : Activity varies with substituents; methoxy groups may enhance membrane penetration .

Advanced Research Questions

Q. How can the alkylation efficiency be optimized to improve yield and purity?

  • Methodological Answer :
  • Solvent Optimization : Replace DMF with acetonitrile or THF to reduce side reactions.
  • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reactivity of benzyl chlorides .
  • Reaction Monitoring : Use TLC/HPLC to track intermediate formation and adjust reaction time (e.g., extended from 6 to 24 hours for complete conversion) .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodological Answer :
  • Purity Verification : Confirm compound integrity via HPLC (C18 column, 25-min gradient) and elemental analysis (e.g., C, H, N within ±0.3% of theoretical values) .
  • Standardized Assays : Replicate assays under controlled conditions (e.g., fixed inoculum size, pH, temperature).
  • Computational Modeling : Use molecular docking to assess binding affinity variations caused by minor structural differences (e.g., methoxy vs. chloro substituents) .

Q. What strategies elucidate structure-activity relationships (SAR) for antimicrobial potency?

  • Methodological Answer :
  • Substituent Variation : Synthesize derivatives with halogen (Cl, F), electron-withdrawing (NO₂), or bulky groups (e.g., tert-butyl) at the 2-methoxyphenyl position .
  • Biological Testing : Compare MIC values against S. aureus and E. coli to identify pharmacophoric features.
  • SAR Insights : Methoxy groups enhance lipophilicity, while oxadiazole rings improve target binding (e.g., bacterial dihydrofolate reductase) .

Q. What in vitro models are suitable for pharmacokinetic profiling?

  • Methodological Answer :
  • Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS (half-life calculation) .
  • Permeability Assays : Use Caco-2 cell monolayers to measure apparent permeability (Papp) and predict oral absorption .
  • Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to quantify unbound fraction .

Data Contradiction Analysis

Q. Why do some analogs show inconsistent antimicrobial activity despite structural similarity?

  • Methodological Answer :
  • Crystallinity Differences : Poorly crystalline analogs may have reduced solubility, lowering bioavailability. Use XRD to assess crystallinity .
  • Stereochemical Factors : Chiral centers (if present) can alter activity. Perform enantiomeric separation and test individual isomers .
  • Resistance Mechanisms : Pre-exposure to sub-inhibitory concentrations may induce bacterial efflux pumps. Conduct efflux inhibitor co-administration studies .

Experimental Design Considerations

Q. How should a time-course study be designed to evaluate stability under physiological conditions?

  • Methodological Answer :
  • Buffer Systems : Incubate the compound in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) at 37°C .
  • Sampling Intervals : Collect aliquots at 0, 1, 2, 4, 8, 12, and 24 hours for HPLC analysis .
  • Degradation Products : Characterize via HRMS and NMR to identify hydrolysis or oxidation pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
Reactant of Route 2
Reactant of Route 2
5-(2-methoxyphenyl)-1-(2-phenylethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.